Zoledronic acid
Overview
Description
Zoledronic acid, also known as zoledronate, is a bisphosphonate used to treat a number of bone diseases . These include osteoporosis, high blood calcium due to cancer, bone breakdown due to cancer, Paget’s disease of bone, and Duchenne muscular dystrophy (DMD) . It is given by injection into a vein . This compound is a bisphosphonate which inhibits bone resorption via actions on osteoclasts or on osteoclast precursors . It inhibits osteoclastic activity and skeletal calcium release induced by tumors .
Synthesis Analysis
The reaction of 1 H -imidazol-1-ylacetic acid and two equivalents of phosphorus trichloride/phosphorous acid at 75°C in sulfolane, or in the presence of catalytic amounts of [bmim] [BF 4] afforded this compound in yields up to 75% .
Molecular Structure Analysis
This compound has a molecular formula of C5H10N2O7P2 . It is characterized by two thermally induced events; a dehydration process with a rate maximum at 133 °C, respectively, a complex multistep process of a deep oxidative degradation that covers a range of temperature starting at 225 °C .
Chemical Reactions Analysis
This compound was successfully separated from its related substances, including remained imidazol-1-yiacetic acid in the synthesis of this compound and other possible impurities of oxidation and decomposition .
Physical and Chemical Properties Analysis
This compound is characterized by two thermally induced events; a dehydration process with a rate maximum at 133 °C, respectively, a complex multistep process of a deep oxidative degradation that covers a range of temperature starting at 225 °C .
Scientific Research Applications
Osteoporosis Treatment
Zoledronic acid is a potent bisphosphonate effective in the treatment of postmenopausal osteoporosis. It increases bone mineral density and reduces the incidence of new vertebral and hip fractures in postmenopausal women with osteoporosis. This is attributed to its high affinity for mineralized bone and sites of high bone turnover (Lambrinoudaki et al., 2008).
Antiangiogenic Properties
This compound, beyond its role in osteoporosis, exhibits potent antiangiogenic properties. It inhibits the proliferation of human endothelial cells and reduces vessel sprouting, demonstrating its potential in treating diseases with an angiogenic component, including malignant bone disease (Wood et al., 2002).
Effects on Osteoclasts
In vitro studies show that this compound effectively inhibits osteoclast formation and alters cellular functions such as cell adhesion, migration, and bone resorption. This underscores its potency and potential dosage optimization in clinical applications for conditions like osteoporosis (Li et al., 2018).
Impact on Bone Material Properties
Research indicates that this compound affects bone matrix formation in addition to its antiresorptive effects. This contributes to its efficacy in preventing fractures, as it increases the mineral/matrix ratio and affects mineral crystallites in the bone (Gamsjaeger et al., 2011).
Renal Effects in Cancer Patients
This compound is processed via renal excretion. In cancer patients receiving high doses, its internalization by renal tubular cells via fluid-phase-endocytosis may be linked to acute tubular necrosis observed in some cases (Verhulst et al., 2015).
Breast Cancer Adjuvant Therapy
As an adjuvant therapy in breast cancer, this compound has been found to significantly improve overall survival and reduce fracture events, demonstrating its beneficial role in disease management (Huang et al., 2012).
Treatment of Skeletal Metastases
This compound shows efficacy in reducing skeletal complications in patients with bone metastases from solid tumors other than breast and prostate cancer. It significantly delays the time to the first skeletal-related event in these patients (Rosen et al., 2003).
Anti-Tumor Effects
This compound induces apoptosis in breast cancer cells and enhances the anti-tumor effects of chemotherapy drugs like paclitaxel. This suggests a direct anti-tumor activity of this compound in addition to its effects on bone resorption (Jagdev et al., 2001).
Mechanism of Action
Target of Action
Zoledronic acid, a third-generation bisphosphonate, primarily targets osteoclasts , which are cells responsible for bone resorption . By inhibiting osteoclast-mediated bone resorption, this compound plays a crucial role in the management of various bone diseases .
Mode of Action
This compound works by binding to the bone matrix, where it is selectively taken up by osteoclasts . The principal pharmacologic action of this compound is the inhibition of bone resorption . It achieves this by suppressing the activity of osteoclasts and inducing their apoptosis . This interaction leads to a decrease in bone turnover and stabilization of the bone matrix, which in turn reduces the risk of skeletal-related events .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the differentiation of osteoclasts by suppressing the receptor activator of nuclear factor κB ligand (RANKL)/receptor activator of nuclear factor κB (RANK) pathway and the non-canonical Wnt/Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathway . It also prevents macrophage differentiation into osteoclasts . Furthermore, this compound induces apoptosis of osteoclasts through inhibiting the farnesyl pyrophosphate synthase (FPPS)-mediated mevalonate pathway and activating the reactive oxygen species (ROS)-induced pathway .
Pharmacokinetics
This compound exhibits multiphasic plasma disposition, with half-lives of 0.2 and 1.4 hours representing an early, rapid decline of concentrations from the end-of-infusion Cmax to < 1% of Cmax at 24 hours post-dose . The elimination half-life is approximately 146 hours . It is excreted partially by the kidneys . There is no evidence of this compound accumulation in the plasma with repeated once-monthly 4mg intravenous infusions .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of osteoclast activity, reduction of bone turnover, and induction of osteoclast apoptosis . It also inhibits cancer cell proliferation, viability, motility, invasion, and angiogenesis; induces cancer cell apoptosis; reverts chemoresistance and stimulates immune response; and acts in synergy with other anti-cancer drugs .
Action Environment
The action of this compound is influenced by the bone microenvironment. Its high affinity for hydroxyapatite crystals in bone allows it to concentrate on the bone surface at the interface with active osteoclasts . This selective uptake and the subsequent actions of this compound are influenced by the bone remodeling cycle and the presence of disease conditions such as osteoporosis, malignancy-associated hypercalcemia, multiple myeloma, and bone metastases .
Safety and Hazards
Zoledronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Future Directions
Zoledronic acid has been used widely for treating skeletal diseases because of its high potency in inhibiting bone resorption . The future role of this compound in the treatment of prostate cancer and novel agents with potential clinical benefit for the treatment of bone metastases will be discussed . Clinical trials in breast and prostate cancer are also investigating this compound for the prevention of bone metastasis and bone loss associated with hormonal therapy .
Biochemical Analysis
Biochemical Properties
Zoledronic acid is a potent inhibitor of bone resorption, acting primarily on osteoclasts or osteoclast precursors . It inhibits the mevalonate pathway, a key process in the prenylation and function of small GTPase signaling proteins essential for osteoclast function . This inhibition of the mevalonate pathway leads to the prevention of osteoclast activity, thereby reducing bone resorption and turnover .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits osteoclast-mediated bone resorption, which is a key factor in the progression of osteoporosis and other bone diseases . In cancer cells, this compound can inhibit proliferation, viability, motility, invasion, and angiogenesis, induce apoptosis, revert chemoresistance, and stimulate immune response .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway . This inhibition prevents the prenylation of small GTPase signaling proteins, disrupting osteoclast function and leading to decreased bone resorption . Additionally, this compound can induce apoptosis in cancer cells through the activation of caspase-dependent pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it can lead to a significant reduction in bone turnover over time, with effects seen even after treatment cessation . It also has a long half-life, with a reported elimination half-life of 146 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage. For instance, in a study on a rabbit model of chronic kidney disease, this compound demonstrated dose-dependent inhibition of bone resorption . In another study, a dose of 100 μg/kg of this compound was found to inhibit the growth of human small-cell lung cancer cell–derived tumors in nude mice .
Metabolic Pathways
This compound is involved in the mevalonate pathway, where it inhibits the enzyme FPPS . This prevents the synthesis of isoprenoid lipids, which are crucial for the post-translational modification and function of small GTPases .
Transport and Distribution
This compound is primarily eliminated through renal excretion, with 39 ± 16% of the drug excreted unchanged in the urine . It has a high affinity for bone tissue, where it is taken up by osteoclasts and stored, allowing for sustained release and long-term effects .
Subcellular Localization
This compound primarily localizes to the bone matrix, where it is taken up by osteoclasts . Within these cells, it inhibits the function of small GTPase proteins by preventing their prenylation, a process that normally allows these proteins to anchor to the cell membrane .
Properties
IUPAC Name |
(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRASPMIURGNCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042668 | |
Record name | Zoledronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zoledronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, 3.27e+00 g/L | |
Record name | Zoledronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zoledronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Etidronic acid also inhibits V-ATPases in the osteoclast, though the exact subunits are unknown, preventing F-actin from forming podosomes. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as zoledronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. zoledronate also activated caspases which further contribute to apoptosis. | |
Record name | Zoledronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
118072-93-8 | |
Record name | Zoledronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118072-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zoledronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118072938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zoledronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zoledronic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Zoledronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-Hydroxy-2-(imidazol-1-yl)ethyliden]diphosphonsäure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOLEDRONIC ACID ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70HZ18PH24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zoledronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.